molecular formula C8H20N2O8S B12643902 Bis(O-methyl-L-alanine) sulphate CAS No. 93923-86-5

Bis(O-methyl-L-alanine) sulphate

Cat. No.: B12643902
CAS No.: 93923-86-5
M. Wt: 304.32 g/mol
InChI Key: SPABVOODSCAAQZ-QHTZZOMLSA-N
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Description

Bis(O-methyl-L-alanine) sulphate is a chemical compound with the molecular formula C8H20N2O8S and a molar mass of 304.318 g/mol It is known for its unique structure, which includes two O-methyl-L-alanine moieties linked by a sulphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(O-methyl-L-alanine) sulphate typically involves the esterification of L-alanine followed by the introduction of a sulphate group. The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the esterification process. The sulphate group is then introduced using sulphuric acid under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors where L-alanine is reacted with methanol in the presence of a catalyst. The subsequent sulphation step is carried out in a controlled environment to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(O-methyl-L-alanine) sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .

Scientific Research Applications

Bis(O-methyl-L-alanine) sulphate has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(O-methyl-L-alanine) sulphate exerts its effects involves its interaction with specific molecular targets. The sulphate group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s structure allows it to interact with proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Properties

CAS No.

93923-86-5

Molecular Formula

C8H20N2O8S

Molecular Weight

304.32 g/mol

IUPAC Name

methyl (2S)-2-aminopropanoate;sulfuric acid

InChI

InChI=1S/2C4H9NO2.H2O4S/c2*1-3(5)4(6)7-2;1-5(2,3)4/h2*3H,5H2,1-2H3;(H2,1,2,3,4)/t2*3-;/m00./s1

InChI Key

SPABVOODSCAAQZ-QHTZZOMLSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)N.C[C@@H](C(=O)OC)N.OS(=O)(=O)O

Canonical SMILES

CC(C(=O)OC)N.CC(C(=O)OC)N.OS(=O)(=O)O

Origin of Product

United States

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